molecular formula C16H24N2O2 B7577049 N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide

N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide

Cat. No. B7577049
M. Wt: 276.37 g/mol
InChI Key: LPABVKZKKWOGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide, also known as EOM-BIN, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in the release of neurotransmitters such as dopamine and acetylcholine. By blocking the activation of this receptor, N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide can modulate the release of these neurotransmitters and affect cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes such as learning and memory. N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide is its selectivity for the alpha7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive processes. However, one limitation is that its effects on other receptors and neurotransmitters are not fully understood, which could limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its effects on other receptors and neurotransmitters, which could lead to the development of new therapeutic targets. Additionally, research could focus on developing more efficient synthesis methods for N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide to increase its availability for scientific research.

Synthesis Methods

N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide can be synthesized through a multi-step process starting with the reaction of 4-methyl-3-nitrobenzoic acid with ethylamine to form N-ethyl-4-methyl-3-nitrobenzamide. This is followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the reaction of the amino group with oxan-3-ylmethyl chloride to form N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide.

Scientific Research Applications

N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-17-16(19)14-7-6-12(2)15(9-14)18-10-13-5-4-8-20-11-13/h6-7,9,13,18H,3-5,8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPABVKZKKWOGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)NCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.